2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526611
InChI: InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25-
SMILES: CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Molecular Formula: C27H27NO3S
Molecular Weight: 445.6 g/mol

2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one

CAS No.:

Cat. No.: VC13526611

Molecular Formula: C27H27NO3S

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one -

Specification

Molecular Formula C27H27NO3S
Molecular Weight 445.6 g/mol
IUPAC Name [(Z)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate
Standard InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25-
Standard InChI Key LOCXTTRLSIDGPS-FVDSYPCUSA-N
Isomeric SMILES CCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
SMILES CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Canonical SMILES CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [(Z)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate . Its molecular formula, C27H27NO3S\text{C}_{27}\text{H}_{27}\text{NO}_{3}\text{S}, reflects the integration of 27 carbon atoms, 27 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight is calculated as 445.57 g/mol, consistent with high-resolution mass spectrometry data .

Structural Analysis

The compound’s structure comprises an octan-1-one backbone substituted at the second carbon with a benzoyloxyimino group and at the first carbon with a 4-(phenylthio)phenyl moiety . Key features include:

  • Stereochemistry: A defined (Z)-configuration at the imino double bond, as indicated by the InChIKey LOCXTTRLSIDGPS-FVDSYPCUSA-N .

  • Functional Groups:

    • A ketone group at position 1.

    • A benzoyloxyimino group at position 2.

    • A phenylthioether group at the para position of the aromatic ring.

The SMILES notation CCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 provides a linear representation of its structure .

Physicochemical Properties

Experimental and computed physicochemical properties are summarized below:

PropertyValueMethod/Source
Molecular Weight445.57 g/molHigh-resolution MS
XLogP3-AA7.8Computed (PubChem)
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bond Count12PubChem
Topological Polar Surface Area81 ŲPubChem
Melting PointNot reported
Boiling PointNot reported

The high XLogP3-AA value (7.8) indicates significant lipophilicity, suggesting preferential solubility in nonpolar solvents . The absence of hydrogen bond donors and a moderate polar surface area (81 Ų) further support its hydrophobic character.

Synthesis and Production

Industrial Synthesis

While detailed synthetic pathways are proprietary, the compound is produced via multistep organic reactions, likely involving:

  • Formation of the Octan-1-one Backbone: Alkylation or acylation reactions to establish the eight-carbon chain.

  • Introduction of the Benzoyloxyimino Group: Condensation of a benzoyloxyamine with a ketone precursor.

  • Phenylthioether Substituent Installation: Nucleophilic aromatic substitution using thiophenol .

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